molecular formula C22H23F3N4O3 B12830302 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine CAS No. 909662-35-7

5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B12830302
CAS No.: 909662-35-7
M. Wt: 448.4 g/mol
InChI Key: HZJRKUSIVLQSHX-UHFFFAOYSA-N
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Description

5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine typically involves multiple steps. One common route includes the formation of the oxadiazole ring, followed by the introduction of the piperidinyl and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.

Scientific Research Applications

5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzyl alcohol
  • 3,5-Dimethoxybenzyl bromide
  • 3,5-Dimethoxybenzoyl chloride

Uniqueness

Compared to similar compounds, 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine stands out due to its unique combination of functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

909662-35-7

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H23F3N4O3/c1-30-17-9-14(10-18(11-17)31-2)13-29-7-5-15(6-8-29)21-27-20(28-32-21)16-3-4-19(26-12-16)22(23,24)25/h3-4,9-12,15H,5-8,13H2,1-2H3

InChI Key

HZJRKUSIVLQSHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

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